![molecular formula C18H15FN2O2S B2984203 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate CAS No. 1396863-42-5](/img/structure/B2984203.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” is a compound with the CAS Number: 1342777-72-3 . It has a molecular weight of 206.27 . The compound is stored at 4°C and protected from light .

Synthesis Analysis

There are studies on the synthesis of similar compounds, such as "1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives" . These were designed and synthesized as potential anti-Parkinsonian agents .Molecular Structure Analysis

The phenyl ring of the benzo[d]thiazol-2-yl group in similar compounds has been found to stack against the Trp279 indole ring through a π–π interaction .Chemical Reactions Analysis

While specific chemical reactions involving “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate” are not available, similar compounds have been found to exhibit anti-Parkinsonian activity .Physical And Chemical Properties Analysis

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” has a molecular weight of 206.27 . It is stored at 4°C and protected from light .Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of compounds encompassing benzothiazole and azetidinone structures, aiming to evaluate their pharmacological properties. Studies like the one by Gurupadayya et al. (2008) have synthesized compounds through condensation and cyclization reactions, assessing their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya, Gopal, Padmashali, & Manohara, 2008). This demonstrates the compound's potential for diverse pharmacological applications.

Antimicrobial Activities

Compounds derived from 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate have shown promising results in antimicrobial activities. Patel et al. (2017) synthesized derivatives that exhibited significant antibacterial and antifungal activities against various strains, including Escherichia coli and Candida albicans, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).

Antitubercular and Anticancer Properties

Further research into benzothiazole and azetidinone derivatives has explored their antitubercular and anticancer properties. For instance, Hussein et al. (2020) synthesized fluorene-based thiazolidinone and azetidinone analogues, assessing their antimicrobial activity against multidrug-resistant strains and cytotoxic activity against cancer cell lines. This highlights the compound's potential in addressing challenging health issues like drug-resistant infections and cancer (Hussein et al., 2020).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as benzo[d]thiazol-2-yl and azetidin-3-yl, have been known to interact with various biological targets .

Mode of Action

For instance, some compounds inhibit the biosynthesis of prostaglandins .

Biochemical Pathways

For instance, some compounds induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Pharmacokinetics

Compounds with similar structures have been known to have various pharmacokinetic properties .

Result of Action

For instance, some compounds have shown potent cytotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility in water and other polar solvents can influence its bioavailability .

Future Directions

properties

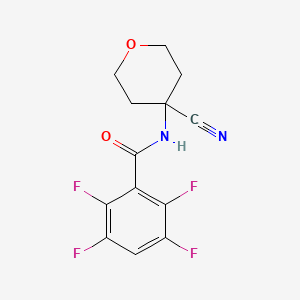

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c19-13-7-5-12(6-8-13)9-17(22)23-14-10-21(11-14)18-20-15-3-1-2-4-16(15)24-18/h1-8,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSZCYSBZPGBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)

![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)

![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2984136.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2984140.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)